molecular formula C14H12F3NO3 B8813232 5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole-4-methanol CAS No. 946426-90-0

5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole-4-methanol

Cat. No. B8813232
CAS RN: 946426-90-0
M. Wt: 299.24 g/mol
InChI Key: YJPRZVHHSVCUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole-4-methanol is a useful research compound. Its molecular formula is C14H12F3NO3 and its molecular weight is 299.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole-4-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole-4-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

946426-90-0

Product Name

5-Cyclopropyl-3-[2-(trifluoromethoxy)phenyl]isoxazole-4-methanol

Molecular Formula

C14H12F3NO3

Molecular Weight

299.24 g/mol

IUPAC Name

[5-cyclopropyl-3-[2-(trifluoromethoxy)phenyl]-1,2-oxazol-4-yl]methanol

InChI

InChI=1S/C14H12F3NO3/c15-14(16,17)20-11-4-2-1-3-9(11)12-10(7-19)13(21-18-12)8-5-6-8/h1-4,8,19H,5-7H2

InChI Key

YJPRZVHHSVCUIU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NO2)C3=CC=CC=C3OC(F)(F)F)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 250-mL round-bottom flask was purged with nitrogen and a suspension of LiAlH4 (2.5 g, 65.8 mmol, 2.87 equiv) in tetrahydrofuran (50 mL) was added. This was followed by the addition of a solution of methyl 5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazole-4-carboxylate (7.5 g, 22.9 mmol, 1.00 equiv) in tetrahydrofuran (50 mL) dropwise at −10°C. The resulting reaction mixture was stirred fo(30 min at −10°C. When the reaction was complete, it was quenched by the addition of 3 mL of ethyl acetate, followed by 3 mL of water and O1 mL of 15% aqueous NaOH, all whilst maintaining a vigorous stirring. The resulting white precipitate was filtered through celite®, and the filter cake was washed with 200 mL of ethyl acetate. The filtrate was washed with brine (2×100 mL), dried over anhydrous sodium sulfate, and concentrated under vacuum. This resulted in 7 g of (5-cyclopropyl-3-(2-(trifluoromethoxy)phenyl)isoxazol-4-yl)methanol as yellow oil. (1H-NM(300 MHz, CDCl3) δ 7.56 (m, 2H), 7.41 (m, 2H), 4.50 (s, 2H), 2.20 (m, 1H), 1.72 (s, 1H, —OH) 1.11-1.28 (m, 4H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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